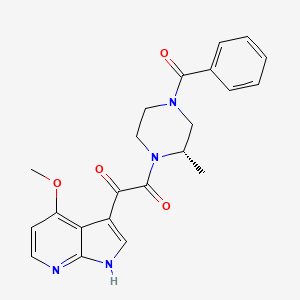

(S)-BMS-378806

Description

Properties

CAS No. |

357263-14-0 |

|---|---|

Molecular Formula |

C22H22N4O4 |

Molecular Weight |

406.4 g/mol |

IUPAC Name |

1-[(2S)-4-benzoyl-2-methylpiperazin-1-yl]-2-(4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)ethane-1,2-dione |

InChI |

InChI=1S/C22H22N4O4/c1-14-13-25(21(28)15-6-4-3-5-7-15)10-11-26(14)22(29)19(27)16-12-24-20-18(16)17(30-2)8-9-23-20/h3-9,12,14H,10-11,13H2,1-2H3,(H,23,24)/t14-/m0/s1 |

InChI Key |

OKGPFTLYBPQBIX-AWEZNQCLSA-N |

Isomeric SMILES |

C[C@H]1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4 |

Canonical SMILES |

CC1CN(CCN1C(=O)C(=O)C2=CNC3=NC=CC(=C23)OC)C(=O)C4=CC=CC=C4 |

Appearance |

Solid powder |

Other CAS No. |

357263-14-0 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

BMS 378806; BMS-378806; BMS378806 |

Origin of Product |

United States |

Foundational & Exploratory

The Core Target of (S)-BMS-378806: A Technical Guide to a Novel HIV-1 Entry Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BMS-378806, also known as BMS-806, is a small molecule inhibitor that represents a significant advancement in the development of antiretroviral therapies.[1][2][3] This technical guide provides an in-depth analysis of the molecular target of this compound, its mechanism of action, and the experimental methodologies used to elucidate its function. The compound has demonstrated potent and selective activity against Human Immunodeficiency Virus Type 1 (HIV-1).[1][4]

Primary Target: HIV-1 Envelope Glycoprotein (B1211001) gp120

The principal molecular target of this compound is the HIV-1 envelope glycoprotein gp120.[1][4][5] This protein is a critical component of the viral envelope spike, which is a trimer of gp120/gp41 heterodimers. The gp120 protein is responsible for the initial attachment of the virus to the host cell by binding to the CD4 receptor on the surface of target cells, such as T-helper cells.[1][4]

This compound is a selective inhibitor, demonstrating potent activity against a wide range of HIV-1 laboratory and clinical isolates, including those that utilize the CCR5 (R5) or CXCR4 (X4) co-receptors.[1][4] Notably, it is inactive against HIV-2 and other viruses, highlighting its specificity for the HIV-1 gp120 protein.[1][4]

Mechanism of Action: Inhibition of Viral Entry

This compound functions as an HIV-1 attachment inhibitor.[5][6] Its mechanism of action involves binding directly to the gp120 protein and competitively inhibiting its interaction with the host cell's CD4 receptor.[3][4][5] This blockade of the gp120-CD4 binding is the crucial first step in preventing the virus from entering the host cell.[1]

By binding to a specific region within the CD4 binding pocket of gp120, this compound induces or stabilizes a conformation of the envelope glycoprotein that is unfavorable for CD4 receptor engagement.[5][7][8] This prevents the subsequent conformational changes in gp120 and the gp41 subunit that are necessary for viral fusion with the host cell membrane.[8] The binding stoichiometry of this compound to gp120 is approximately 1:1.[3][5][7][9]

The following diagram illustrates the HIV-1 entry pathway and the inhibitory action of this compound.

Quantitative Data

The following tables summarize the in vitro activity of this compound against various HIV-1 strains and its binding affinity for the gp120 protein.

Table 1: Antiviral Activity of this compound against Laboratory Strains of HIV-1

| HIV-1 Strain | Co-receptor Tropism | EC50 (nM) |

| TLAV | X4/R5 | 0.9 ± 0.3 |

| JRFL | R5 | 1.5 ± 0.6 |

| LAI | X4 | 2.7 ± 1.6 |

| SF-162 | R5 | 3.5 ± 0.8 |

| NL4-3 | X4 | 4.0 ± 2.3 |

| Bal | R5 | 8.4 ± 1.8 |

| Bal | R5 | 15.5 ± 6.8 |

| A0-18 | X4 | 23.6 ± 5.8 |

| SF-2 | X4 | 26.5 ± 3.5 |

| IIIB | X4 | 39.4 ± 9.6 |

| 89.6 | X4/R5 | 75.8 ± 42.1 |

| MN | X4 | 743 ± 149 |

| Data from reference[4] |

Table 2: Binding Affinity and Inhibitory Concentrations of this compound

| Parameter | Value (nM) | Method |

| IC50 (gp120/CD4 binding) | ~100 | ELISA |

| Ki | 24.9 ± 0.8 | SPA-based competition assay |

| Kd | 21.1 | Scintillation Proximity Assay (SPA) |

| Data from references[4][5][10] |

The compound exhibits no significant cytotoxicity, with a 50% cytotoxic concentration (CC50) greater than 225 µM in various cell lines.[4][11]

Experimental Protocols

The identification and characterization of this compound's target and mechanism of action involved several key experimental protocols.

gp120-CD4 Binding ELISA

This assay quantifies the ability of a compound to inhibit the binding of soluble CD4 (sCD4) to recombinant gp120.

-

Protocol Outline:

-

Microtiter plates are coated with recombinant gp120 protein.

-

Plates are washed and blocked to prevent non-specific binding.

-

Serial dilutions of this compound are pre-incubated with gp120.

-

Biotinylated sCD4 is added to the wells.

-

After incubation, plates are washed, and streptavidin-horseradish peroxidase (HRP) is added.

-

A colorimetric substrate is added, and the absorbance is measured to determine the extent of sCD4 binding.

-

The IC50 value is calculated as the concentration of the compound that inhibits 50% of sCD4 binding.

-

Radioligand Binding Assays (Scintillation Proximity Assay - SPA)

These assays directly measure the binding of radiolabeled this compound to gp120 to determine binding affinity (Kd) and inhibition constants (Ki).

-

Protocol Outline for Kd Determination:

-

Recombinant gp120 is coupled to SPA beads.

-

Increasing concentrations of [3H]BMS-378806 are added to the gp120-coupled beads.

-

As [3H]BMS-378806 binds to gp120, it comes into close proximity with the scintillant in the beads, generating a light signal.

-

The signal is measured, and saturation binding analysis is used to calculate the Kd.

-

-

Protocol Outline for Ki Determination:

-

gp120-coupled SPA beads are incubated with a fixed concentration of [3H]BMS-378806.

-

Increasing concentrations of unlabeled this compound or sCD4 are added as competitors.

-

The displacement of [3H]BMS-378806 is measured by the decrease in the scintillation signal.

-

The Ki value is calculated from the IC50 of the competition curve.

-

Antiviral Activity Assays

These cell-based assays determine the efficacy of this compound in inhibiting HIV-1 replication.

-

Protocol Outline:

-

Target cells (e.g., MT-2 cells, PM1 cells, or peripheral blood mononuclear cells) are infected with a known amount of an HIV-1 strain.

-

The infected cells are then cultured in the presence of serial dilutions of this compound.

-

After a period of incubation (typically 4-7 days), the viral replication is quantified.

-

Quantification can be done by measuring the activity of reverse transcriptase (RT) in the culture supernatant or by quantifying the amount of the viral p24 antigen using an ELISA.

-

The EC50 value is determined as the concentration of the compound that inhibits viral replication by 50%.

-

Conclusion

This compound is a highly specific and potent inhibitor of HIV-1 entry. Its well-defined target, the viral envelope glycoprotein gp120, and its mechanism of action, the inhibition of CD4 binding, make it a valuable tool for HIV research and a promising candidate for antiretroviral therapy. The experimental protocols detailed herein provide a robust framework for the evaluation of this and other HIV-1 entry inhibitors.

References

- 1. New Entry Inhibitor in Development [natap.org]

- 2. BMS-378806 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. A novel class of HIV-1 inhibitors that targets the viral envelope and inhibits CD4 receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. xcessbio.com [xcessbio.com]

- 11. apexbt.com [apexbt.com]

BMS-378806: A Technical Overview of its Discovery, Mechanism, and Development as an HIV-1 Entry Inhibitor

Introduction

BMS-378806 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) that represented a novel class of antiretroviral drugs targeting viral entry.[1][2] It was discovered and developed by Bristol-Myers Squibb.[3] This compound specifically inhibits the attachment of the virus to host cells by interfering with the interaction between the viral envelope glycoprotein (B1211001) gp120 and the cellular CD4 receptor, the first step in the HIV-1 infection process.[1][2][4] The development of BMS-378806 provided a crucial proof-of-concept for small molecules as effective HIV-1 attachment inhibitors, paving the way for next-generation compounds with improved clinical profiles.[2]

Discovery and Optimization

The discovery of BMS-378806 began with a whole-cell infection screen against HIV-1JRFL, which identified an indole (B1671886) analog with an initial 50% effective concentration (EC50) of 0.2 μM.[1] This initial hit underwent extensive structural optimization to enhance its potency, specificity, and pharmacokinetic properties.[1][5]

This process led to the development of a 4-fluoro derivative with significantly improved potency.[3] However, this compound suffered from poor bioavailability when administered as an aqueous suspension, suggesting dissolution-limited absorption.[3] Further refinement resulted in the synthesis of BMS-378806, a 4-methoxy-7-azaindole derivative.[1] This modification improved its pharmaceutical properties, such as aqueous solubility (≈200 μg/ml at pH 8.4), while maintaining the potent anti-HIV-1 activity.[1][3]

Mechanism of Action

BMS-378806 is a highly specific HIV-1 entry inhibitor.[1] Its mechanism of action is centered on the disruption of the initial binding event between the virus and the host cell.

-

Target Binding : Mechanism of action studies have conclusively shown that BMS-378806 binds directly to the viral envelope glycoprotein gp120.[1][2][6] It does not bind to the cellular CD4 receptor.[1] The binding stoichiometry is approximately 1:1.[2][7]

-

Inhibition of CD4 Interaction : By binding to gp120, BMS-378806 competitively inhibits the attachment of gp120 to the CD4 receptor on host T-cells.[1][7][8] This was confirmed in ELISA assays where BMS-378806 inhibited gp120/CD4 binding with a 50% inhibitory concentration (IC50) of approximately 100 nM.[1]

-

Allosteric Inhibition of Conformational Changes : Beyond simply blocking the binding site, BMS-378806 and its analogues are understood to stabilize the prefusion, or "state-1," conformation of the Env trimer.[9][10] This prevents the CD4-induced conformational changes in gp120 and gp41 that are necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and the fusion of viral and cellular membranes.[6][9][10][11]

-

Specificity : The compound is highly selective for HIV-1 and shows no significant activity against HIV-2, Simian Immunodeficiency Virus (SIV), or a range of other viruses.[1][6][7] Furthermore, it is not an effective inhibitor of other key HIV enzymes such as reverse transcriptase, protease, or integrase.[1][7]

Quantitative Data Summary

Table 1: In Vitro Antiviral Activity of BMS-378806

| Parameter | Virus Type | Value | Reference |

| Median EC50 | 11 HIV-1 Laboratory Strains | 12 nM (range: 0.9–743 nM) | [1] |

| Median EC50 | 53 HIV-1 Subtype B Isolates | 0.04 µM (40 nM) | [1][2] |

| EC50 Range | R5, X4, and R5/X4 tropic viruses | 0.85 - 26.5 nM | [7] |

| IC50 | gp120/CD4 Binding (ELISA) | ~100 nM | [1][7] |

| CC50 (Cytotoxicity) | 14 different cell lines | >225 µM | [1][2][7] |

Table 2: Preclinical Pharmacokinetics of BMS-378806

| Species | Route | Dose | Oral Bioavailability (%) | t1/2 (h) | Reference |

| Rat | IV | 1 mg/kg | - | 0.3 - 1.2 | [1][4] |

| Oral | 5 mg/kg | 19 - 24% | 2.1 | [1][4] | |

| Dog | IV | 0.67 mg/kg | - | 0.3 - 1.2 | [1][4] |

| Oral | 3.4 mg/kg | 77% | - | [1][4] | |

| Monkey | IV | 0.67 mg/kg | - | 0.3 - 1.2 | [1][4] |

| Oral | 3.4 mg/kg | 19 - 24% | 6.5 | [1][4] |

Table 3: Key Resistance Mutations in gp120

| Mutation | Location/Significance | Reference |

| M426L | In or near the CD4 binding pocket | [1][11] |

| M475I | In or near the CD4 binding pocket | [1] |

| M434I/V | Key role in resistance development | [1] |

Experimental Protocols

Detailed methodologies were crucial for characterizing the activity and mechanism of BMS-378806.

gp120/CD4 ELISA Binding Assay

This assay was used to quantify the inhibitory effect of BMS-378806 on the interaction between gp120 and CD4.[1]

-

Plate Coating : ELISA plates were coated with a specific antibody to capture the gp120 protein.

-

gp120 Capture : Recombinant gp120 protein (e.g., from HIV-1JRFL) was added and allowed to bind to the antibody-coated plate.

-

Inhibitor Incubation : Serial dilutions of BMS-378806 were added to the wells, followed by the addition of soluble CD4 (sCD4).

-

Detection : The amount of bound sCD4 was detected using an anti-human IgG antibody conjugated to a peroxidase enzyme, which generates a colorimetric signal.

-

Analysis : The IC50 value was calculated, representing the concentration of BMS-378806 required to inhibit 50% of the gp120-sCD4 binding.[1]

Time-of-Addition Study

This experiment pinpointed the stage of the HIV-1 lifecycle targeted by the inhibitor.

-

Cell Infection : Target cells were infected with HIV-1.

-

Staggered Compound Addition : BMS-378806 was added to different culture wells at various time points before and after the initial infection.

-

Quantification of Inhibition : Viral replication was measured (e.g., by reverse transcriptase activity) after a set incubation period.

-

Result Interpretation : Potent inhibition was observed only when the compound was added early in the infection process (within 30 minutes), confirming that it acts at the viral entry stage.[1]

Selection of Drug-Resistant Variants

This protocol was used to identify mutations conferring resistance and to confirm the drug's target.

-

Virus Culture : HIV-1 strains (e.g., HIV-1NL4-3) were cultured in the presence of BMS-378806, starting at a concentration twice the EC50.[1]

-

Dose Escalation : As the virus replicated, the concentration of BMS-378806 was gradually increased in subsequent passages.

-

Monitoring and Sequencing : Supernatants were collected at various passages to assess drug susceptibility. The envelope (gp120) gene from resistant viral variants was sequenced to identify mutations.[1]

-

Confirmation : The identified mutations were engineered into a wild-type virus to confirm their role in conferring resistance.[1]

Resistance and Structure-Activity Relationship

Passaging HIV-1 in the presence of BMS-378806 led to the selection of resistant variants.[1] Genetic sequencing revealed that resistance was conferred by specific amino acid substitutions in the gp120 protein, particularly M426L, M475I, and M434I.[1] The location of these mutations within or near the CD4 binding pocket provided strong evidence that this region is the target of BMS-378806.[1][12] The development of resistance highlighted the need for combination therapy and guided the design of next-generation inhibitors.

Structure-activity relationship (SAR) studies were integral to the optimization of the initial indole hit.[13][14] Key findings from these studies included:

-

The configuration of the methyl group on the piperazine (B1678402) moiety is critical for activity.[13]

-

Small, electron-donating groups at the C-4 position of the azaindole ring, such as a methoxy (B1213986) group, enhanced antiviral activity.[13]

-

Bulky substitutions around the azaindole ring diminished activity, likely due to steric hindrance in the binding pocket.[13]

Clinical Development and Legacy

BMS-378806 displayed many favorable pharmacological characteristics, including good oral bioavailability in animal models and a clean initial safety profile.[1][2] However, during Phase I clinical trials in healthy adults, the plasma concentrations achieved were below the target required for efficacy studies, and further development of BMS-378806 was discontinued.[5]

Despite not reaching advanced clinical stages, the research and development of BMS-378806 were highly influential. It validated the gp120-CD4 interaction as a viable target for small molecule inhibitors.[2] The knowledge gained from this program directly led to the discovery of BMS-626529 (temsavir), a more potent analogue.[9] Temsavir is the active form of the prodrug fostemsavir (B1673582) (BMS-663068), which was approved by the FDA in 2020 for treating heavily treatment-experienced adults with multi-drug resistant HIV-1 infection.[5]

References

- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Entry Inhibitor in Development [natap.org]

- 3. Discovery of 4-benzoyl-1-[(4-methoxy-1H- pyrrolo[2,3-b]pyridin-3-yl)oxoacetyl]-2- (R)-methylpiperazine (BMS-378806): a novel HIV-1 attachment inhibitor that interferes with CD4-gp120 interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Envelope Conformational Changes Induced by Human Immunodeficiency Virus Type 1 Attachment Inhibitors Prevent CD4 Binding and Downstream Entry Events - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Localized changes in the gp120 envelope glycoprotein confer resistance to human immunodeficiency virus entry inhibitors BMS-806 and #155 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Modification and structure–activity relationship of a small molecule HIV-1 inhibitor targeting the viral envelope glycoprotein gp120 - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Discovery of small molecular inhibitors targeting HIV-1 gp120-CD4 interaction drived from BMS-378806 - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Molecular Grip: A Technical Guide to the (S)-BMS-378806 Binding Site on HIV-1 gp120

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding site of the novel small molecule inhibitor, (S)-BMS-378806, on the HIV-1 envelope glycoprotein (B1211001) gp120. By elucidating the mechanism of action, key molecular interactions, and resistance pathways, this document serves as a critical resource for ongoing research and development of next-generation HIV-1 entry inhibitors.

Mechanism of Action: Arresting the Viral Entry

This compound is a potent HIV-1 entry inhibitor that functions by directly targeting the viral envelope glycoprotein gp120.[1][2][3] Its primary mechanism of action involves binding to a specific pocket on gp120, which in turn competitively inhibits the interaction between gp120 and the host cell's primary receptor, CD4.[1][3][4] This blockade of the gp120-CD4 binding is a critical first step in preventing the conformational changes in the envelope glycoprotein complex necessary for subsequent binding to co-receptors (CCR5 or CXCR4) and eventual fusion of the viral and cellular membranes.[2][5]

The binding of this compound is characterized by a 1:1 stoichiometric ratio with the gp120 monomer.[4] This interaction effectively locks the gp120 protein in a conformation that is unfavorable for CD4 receptor engagement, thereby halting the viral entry cascade at its inception.

The Binding Site: A Closer Look at the Molecular Interface

The binding pocket for this compound on gp120 is a highly conserved region, making it an attractive target for antiviral therapy. Mutagenesis and structural studies have identified several key amino acid residues that are critical for the binding of this compound and are implicated in the development of drug resistance.

Key Amino Acid Residues in the this compound Binding Site:

| Residue | Location/Function | Reference |

| M426 | Situated within the CD4 binding pocket. The M426L substitution significantly reduces susceptibility to the inhibitor. | [1] |

| M475 | Also located in the CD4 binding pocket. The M475I substitution confers resistance to BMS-378806. | [1] |

| W112 | Changes in this residue result in viruses with increased IC50 values for BMS-378806. | [1] |

| T257 | Alterations at this position affect drug sensitivity. | [1] |

| S375 | Mutations in this residue are associated with resistance. | [1] |

| F382 | Changes to this residue lead to decreased inhibitor efficacy. | [1] |

These residues are clustered within a hydrophobic pocket on gp120, often referred to as the "Phe 43 cavity," which is a known hot-spot for small-molecule inhibitor binding.[5][6] The interaction of this compound within this cavity stabilizes the pre-fusion state of the envelope glycoprotein, preventing the necessary conformational rearrangements for viral entry.

Quantitative Binding and Antiviral Activity

The potency of this compound has been quantified through various in vitro assays, demonstrating its efficacy against a broad range of HIV-1 isolates.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | Coreceptor Usage | EC50 (nM) |

| NL4-3 | X4 | 1.9 |

| LAI | X4 | 2.7 |

| JR-CSF | R5 | 4.2 |

| Median of 11 strains | R5, X4, R5/X4 | 12 (Range: 0.9–743) |

Data compiled from multiple sources.[1]

Table 2: Binding Affinity and Inhibitory Constants of this compound

| Parameter | Value (nM) | Method | HIV-1 Strain/Protein |

| IC50 (gp120/CD4 binding) | ≈100 | ELISA | JR-FL gp120 |

| Kd | 21 | Direct Binding Assay | JR-FL gp120 |

| Ki | 24.9 ± 0.8 | SPA-based Competition Assay | JR-FL gp120 |

Data compiled from multiple sources.[1][4]

Experimental Protocols

The characterization of the this compound binding site and its inhibitory activity relies on a suite of specialized biochemical and virological assays.

gp120-CD4 Binding Inhibition ELISA

This enzyme-linked immunosorbent assay (ELISA) is a primary method for quantifying the ability of this compound to block the interaction between gp120 and CD4.

Methodology:

-

Coating: 96-well microtiter plates are coated with soluble CD4 (sCD4).

-

Blocking: The remaining protein-binding sites in the wells are blocked to prevent non-specific binding.

-

Incubation: A mixture of recombinant gp120 and varying concentrations of this compound is added to the wells.

-

Washing: Unbound gp120 and inhibitor are washed away.

-

Detection: The amount of bound gp120 is detected using a specific anti-gp120 antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a measurable color change.

-

Quantification: The absorbance is read using a plate reader, and the IC50 value is calculated.

Radiolabeled Ligand Binding Assay

This assay directly measures the binding affinity of this compound to gp120 using a radiolabeled form of the compound (e.g., [3H]BMS-378806).

Methodology:

-

Incubation: A constant concentration of radiolabeled this compound is incubated with varying concentrations of recombinant gp120.

-

Separation: The gp120-bound radioligand is separated from the free radioligand, often using gel filtration columns.

-

Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.

-

Data Analysis: The dissociation constant (Kd) is determined by analyzing the binding data, for example, through Scatchard analysis.

Cell-Cell Fusion Assay

This assay assesses the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and the appropriate coreceptor.

Methodology:

-

Cell Lines: Two cell lines are used: "effector" cells expressing the HIV-1 Env protein and "target" cells expressing CD4 and a coreceptor (CCR5 or CXCR4). The target cells often contain a reporter gene (e.g., luciferase or β-galactosidase) under the control of a viral promoter.

-

Co-culture: The effector and target cells are co-cultured in the presence of varying concentrations of this compound.

-

Fusion: If fusion occurs, the viral Tat protein from the effector cells enters the target cells and activates the reporter gene.

-

Measurement: The expression of the reporter gene is quantified (e.g., by measuring light output for luciferase).

-

Analysis: The EC50 value, representing the concentration of the inhibitor that reduces cell fusion by 50%, is calculated.

Visualizing the Molecular Interactions and Experimental Workflows

To further clarify the concepts discussed, the following diagrams illustrate the HIV-1 entry pathway, a typical experimental workflow, and the molecular architecture of the this compound binding site.

Figure 1. HIV-1 entry pathway and the inhibitory action of this compound.

Figure 2. Experimental workflow for a gp120-CD4 binding inhibition ELISA.

Figure 3. Key amino acid residues in the this compound binding site on gp120.

References

- 1. Localized Changes in the gp120 Envelope Glycoprotein Confer Resistance to Human Immunodeficiency Virus Entry Inhibitors BMS-806 and #155 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biochemical and Genetic Characterizations of a Novel Human Immunodeficiency Virus Type 1 Inhibitor That Blocks gp120-CD4 Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Localized changes in the gp120 envelope glycoprotein confer resistance to human immunodeficiency virus entry inhibitors BMS-806 and #155 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Human Immunodeficiency Virus (HIV-1) Envelope Glycoprotein Variants Selected for Resistance to a CD4-Mimetic Compound - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Pharmacological Properties of (S)-BMS-378806

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-BMS-378806 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry. It represents a class of antiretroviral drugs that act as attachment inhibitors, specifically targeting the viral envelope glycoprotein (B1211001) gp120. By binding to gp120, this compound prevents the initial interaction between the virus and the host cell's CD4 receptor, a critical first step in the viral lifecycle. This document provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, in vitro antiviral activity, cytotoxicity, and pharmacokinetic profile in preclinical species. Detailed methodologies for key experimental assays and visual representations of the relevant biological pathways and experimental workflows are also presented to facilitate a deeper understanding of this compound for research and drug development purposes.

Mechanism of Action

This compound exerts its antiviral effect by directly binding to the HIV-1 envelope glycoprotein gp120. This binding event sterically hinders the interaction between gp120 and the CD4 receptor on the surface of host immune cells, such as T-helper cells and macrophages. The inhibition of the gp120-CD4 binding is the primary mechanism by which this compound prevents viral attachment and subsequent entry into the host cell.[1] This mode of action is distinct from other classes of antiretroviral drugs that target viral enzymes like reverse transcriptase, protease, or integrase.

The binding of this compound to gp120 is competitive with CD4, and studies have shown that it binds with a similar affinity to that of soluble CD4 (sCD4).[1] The binding site has been mapped to a pocket within gp120 that is crucial for the conformational changes required for CD4 binding. By occupying this site, this compound stabilizes gp120 in a conformation that is unable to engage the CD4 receptor effectively.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, including its in vitro antiviral activity, cytotoxicity, and pharmacokinetic parameters in various preclinical species.

Table 1: In Vitro Antiviral Activity and Cytotoxicity of this compound

| Parameter | Value | Cell Line/Virus Strain | Reference |

| Antiviral Activity | |||

| Median EC₅₀ (HIV-1 B subtype) | 0.04 µM | Laboratory and clinical isolates | [1] |

| Median EC₅₀ (11 HIV-1 lab strains) | 12 nM (range: 0.9–743 nM) | R5, X4, and R5/X4 strains | [1] |

| EC₅₀ (HIV-1 JRFL) | 0.2 µM (initial hit) | HeLa cells | [1] |

| EC₅₀ (HIV-1 JRFL in HeLa CD4+ CCR5+ cells) | ~5 nM | HIV-1 JRFL pseudotyped virions | [1] |

| EC₅₀ (CCR5-tropic virus in U87-CD4 cells) | 1.9 nM | ADA-Renilla luciferase reporter virus | [1] |

| EC₅₀ (CCR3-tropic virus in U87-CD4 cells) | 3.7 nM | ADA-Renilla luciferase reporter virus | [1] |

| Binding Affinity/Inhibition | |||

| IC₅₀ (gp120/CD4 binding) | ≈100 nM | ELISA with HIV-1 JRFL envelope | [1][2] |

| Cytotoxicity | |||

| CC₅₀ | >225 µM | 14 different cell lines | [1][2] |

| CC₅₀ (initial hit) | 226 µM | HeLa cells | [1] |

Table 2: Preclinical Pharmacokinetic Properties of this compound

| Parameter | Rat | Dog | Monkey | Reference |

| IV Dose (mg/kg) | 1 | 0.67 | 0.67 | [1] |

| Oral Dose (mg/kg) | 5 | 3.4 | 3.4 | [1] |

| Oral Bioavailability (%) | 19 | 77 | 24 | [1][3] |

| Oral Cmax (µM) | 0.22 | 7.4 | 0.51 | [1] |

| Oral AUC₀-∞ (µM·h) | 1.3 | 19 | 3.2 | [1] |

| Total Body Clearance | Intermediate | Low | Low | [3] |

| Steady-State Volume of Distribution (L/kg) | 0.4 - 0.6 | 0.4 - 0.6 | 0.4 - 0.6 | [3] |

| IV Half-life (h) | 0.3 - 1.2 | 0.3 - 1.2 | 0.3 - 1.2 | [3] |

| Oral Apparent Terminal Half-life (h) | 2.1 | - | 6.5 | [3] |

| Protein Binding (%) | 44 - 73 | 44 - 73 | 44 - 73 | [3] |

| Brain/Plasma AUC Ratio (in rats) | 0.06 | - | - | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the pharmacological properties of this compound.

HIV-1 gp120-CD4 Binding Inhibition ELISA

This assay quantifies the ability of this compound to inhibit the binding of HIV-1 gp120 to the CD4 receptor in a cell-free system.

Materials:

-

96-well ELISA plates

-

Recombinant soluble CD4 (sCD4)

-

Recombinant HIV-1 gp120

-

This compound

-

Bovine Serum Albumin (BSA)

-

Wash buffer (e.g., PBS with 0.05% Tween 20)

-

Primary antibody: Anti-gp120 monoclonal antibody

-

Secondary antibody: HRP-conjugated anti-species IgG

-

TMB substrate

-

Stop solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Coating: Coat the wells of a 96-well plate with sCD4 at a concentration of 100 ng/well in PBS and incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the wells with a 3% BSA solution in PBS for 1 hour at room temperature to prevent non-specific binding.

-

Washing: Wash the plate three times with wash buffer.

-

Compound and gp120 Incubation: In a separate plate, pre-incubate a constant concentration of gp120 with serial dilutions of this compound for 1 hour at 37°C.

-

Binding Reaction: Transfer the gp120/compound mixtures to the sCD4-coated plate and incubate for 2 hours at 37°C.

-

Washing: Wash the plate five times with wash buffer.

-

Primary Antibody: Add a primary antibody against gp120 to each well and incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with wash buffer.

-

Secondary Antibody: Add an HRP-conjugated secondary antibody and incubate for 1 hour at 37°C.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add TMB substrate to each well and incubate in the dark for 15-30 minutes.

-

Stop Reaction: Stop the reaction by adding the stop solution.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. The IC₅₀ value is calculated from the dose-response curve.

Cell-Based HIV-1 Entry Assay (Luciferase Reporter)

This assay measures the inhibition of viral entry into host cells using a recombinant HIV-1 that expresses a luciferase reporter gene upon successful infection.

Materials:

-

HeLa or 293T cells engineered to express CD4 and a co-receptor (e.g., CCR5 or CXCR4)

-

Recombinant HIV-1 pseudotyped with an envelope of interest and carrying a luciferase reporter gene

-

This compound

-

Cell culture medium

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Plating: Seed the target cells in a 96-well plate and allow them to adhere overnight.

-

Compound Addition: Add serial dilutions of this compound to the cells and incubate for 1 hour at 37°C.

-

Infection: Add the luciferase reporter HIV-1 to the wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C to allow for viral entry, reverse transcription, integration, and reporter gene expression.

-

Cell Lysis: Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Luminescence Measurement: Add the luciferase substrate and measure the luminescence using a luminometer. The EC₅₀ value is determined from the inhibition curve.

Scintillation Proximity Assay (SPA) for Binding Affinity

SPA is a homogeneous binding assay that can be used to determine the binding affinity (Kd) and inhibition constant (Ki) of this compound to gp120.

Materials:

-

SPA beads (e.g., wheat germ agglutinin-coated)

-

Recombinant gp120

-

Radiolabeled [³H]-(S)-BMS-378806

-

Unlabeled this compound

-

Assay buffer

-

Scintillation counter

Procedure:

-

Bead-Protein Coupling: Incubate SPA beads with gp120 to allow for immobilization of the protein on the bead surface.

-

Binding Reaction: In a microplate, combine the gp120-coated beads, a fixed concentration of [³H]-(S)-BMS-378806, and varying concentrations of unlabeled this compound (for competition assay).

-

Incubation: Incubate the plate to allow the binding to reach equilibrium.

-

Measurement: Measure the scintillation counts using a microplate scintillation counter. Only radioligand bound to the gp120 on the beads will be in close enough proximity to excite the scintillant within the beads and generate a signal.

-

Data Analysis: The Kd and Ki values are calculated from saturation and competition binding curves, respectively.

Conclusion

This compound is a potent and selective small molecule inhibitor of HIV-1 entry that targets the viral envelope glycoprotein gp120 and prevents its interaction with the cellular CD4 receptor.[1] It exhibits favorable in vitro antiviral activity against a range of HIV-1 strains and demonstrates a good safety profile in preclinical studies, with low cytotoxicity.[1][2] The pharmacokinetic properties of this compound have been characterized in several animal models, showing variable oral bioavailability.[1][3] The detailed experimental protocols and mechanistic diagrams provided in this guide offer a valuable resource for researchers and drug development professionals working on novel anti-HIV-1 therapies targeting viral entry. Further optimization of this chemical scaffold has led to the development of analogues with improved pharmacokinetic profiles that have advanced into clinical development.

References

- 1. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Preclinical pharmacokinetics of a novel HIV-1 attachment inhibitor BMS-378806 and prediction of its human pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Antiviral Profile of (S)-BMS-378806: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BMS-378806 is a small molecule inhibitor of human immunodeficiency virus type 1 (HIV-1) entry.[1][2][3] It represents a class of antiretroviral drugs known as attachment inhibitors, which function by blocking the initial interaction between the virus and the host cell.[1][2] This document provides a comprehensive overview of the antiviral spectrum of activity of this compound, detailing its potency against various HIV-1 strains and its selectivity. Furthermore, it outlines the key experimental protocols used to characterize its antiviral properties and illustrates its mechanism of action and experimental workflows through detailed diagrams.

Mechanism of Action

This compound exerts its antiviral effect by specifically targeting the HIV-1 envelope glycoprotein (B1211001) gp120.[1][2] It binds to a pocket on gp120, thereby preventing the glycoprotein from attaching to the primary host cell receptor, CD4.[1][2] This inhibition of the gp120-CD4 interaction is the critical first step in the viral entry cascade, and its blockade effectively neutralizes the virus before it can fuse with the host cell membrane.[1] This targeted action ensures high specificity for HIV-1.[1][3]

Antiviral Spectrum of Activity

The antiviral activity of this compound is potent and highly specific to HIV-1. It demonstrates broad activity against various HIV-1 subtypes, including laboratory-adapted strains and clinical isolates.

Activity Against HIV-1

This compound has been shown to be effective against a wide range of HIV-1 isolates, encompassing different co-receptor tropisms (R5, X4, and dual/mixed R5/X4) and subtypes.[1]

Table 1: In Vitro Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | Co-receptor Tropism | EC50 (nM) |

| LAI | X4 | 2.7 ± 1.6 |

| NL4-3 | X4 | 2.94 ± 2.01 |

| SF-2 | X4 | 26.5 ± 3.5 |

| BaL | R5 | 15.5 ± 6.8 |

| SF-162 | R5 | 3.46 ± 0.81 |

| JR-FL | R5 | 1.47 ± 0.63 |

| IIIB | X4 | 0.9 ± 0.3 |

| RF | X4 | 1.5 ± 0.6 |

| MN | X4 | 2.7 ± 1.6 |

| UG070 | R5 | 3.5 |

| 92US714 | R5 | 4.2 |

EC50 (50% effective concentration) values represent the concentration of the drug required to inhibit viral replication by 50%. Data compiled from multiple sources.[1][4]

Table 2: In Vitro Antiviral Activity of this compound against HIV-1 Subtype B Clinical Isolates

| Isolate Type | Number of Isolates | Median EC50 (µM) | EC50 Range (µM) |

| R5 | 29 | 0.03 | 0.001 - 1.2 |

| X4 | 10 | 0.05 | 0.003 - >10 |

| R5/X4 | 3 | 0.04 | 0.02 - 0.1 |

Data from studies on a panel of HIV-1 subtype B clinical isolates.[1]

Activity Against Other Viruses

A key characteristic of this compound is its high selectivity for HIV-1. Extensive testing has demonstrated a lack of significant antiviral activity against a broad panel of other viruses, highlighting its specific mechanism of action.

Table 3: Antiviral Specificity of this compound

| Virus | Activity |

| Human Immunodeficiency Virus Type 2 (HIV-2) | Inactive |

| Simian Immunodeficiency Virus (SIV) | Inactive |

| Feline Immunodeficiency Virus (FIV) | Inactive |

| Murine Leukemia Virus (MLV) | Inactive |

| Herpes Simplex Virus 1 (HSV-1) | Inactive |

| Herpes Simplex Virus 2 (HSV-2) | Inactive |

| Cytomegalovirus (CMV) | Inactive |

| Influenza A Virus | Inactive |

| Respiratory Syncytial Virus (RSV) | Inactive |

| Hepatitis B Virus (HBV) | Inactive |

| Hepatitis C Virus (HCV) | Inactive |

Based on in vitro testing against a panel of viruses.[1][3]

Resistance

As with other antiretroviral agents, prolonged exposure to this compound can lead to the selection of resistant HIV-1 variants. Resistance mutations are primarily located in the gp120 protein, often within or near the CD4 binding site. Common mutations associated with reduced susceptibility to this compound include M426L, M434I, and M475I.

Experimental Protocols

The characterization of the antiviral activity of this compound relies on a suite of specialized in vitro assays. The following are detailed methodologies for key experiments.

Single-Cycle Infectivity Assay

This assay measures the ability of the virus to complete a single round of infection in the presence of the inhibitor.

Objective: To determine the concentration of this compound required to inhibit 50% of viral infection (EC50).

Materials:

-

HeLa cells engineered to express CD4, CCR5, and an HIV-1 LTR-driven reporter gene (e.g., luciferase or β-galactosidase).

-

Pseudotyped HIV-1 virions (env-deleted) carrying a reporter gene and pseudotyped with an HIV-1 envelope protein.

-

This compound stock solution.

-

Cell culture medium and reagents.

-

Lysis buffer and substrate for the reporter enzyme.

-

Plate reader (luminometer or spectrophotometer).

Procedure:

-

Cell Plating: Seed the reporter HeLa cells in a 96-well plate at an appropriate density and incubate overnight to allow for cell attachment.

-

Compound Dilution: Prepare a serial dilution of this compound in cell culture medium.

-

Treatment and Infection: Add the diluted compound to the cells. Immediately after, add the pseudotyped HIV-1 virions to each well. Include control wells with no virus and virus with no compound.

-

Incubation: Incubate the plate for 48-72 hours to allow for viral entry, integration, and reporter gene expression.

-

Cell Lysis: Aspirate the medium and lyse the cells using the appropriate lysis buffer.

-

Reporter Gene Assay: Add the substrate for the reporter enzyme (e.g., luciferin (B1168401) for luciferase) to the cell lysate.

-

Data Acquisition: Measure the reporter signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition of viral infection for each compound concentration relative to the virus control. Determine the EC50 value by fitting the data to a dose-response curve.

Cell-Cell Fusion Assay

This assay assesses the ability of this compound to block the fusion of cells expressing the HIV-1 envelope glycoprotein with cells expressing CD4 and co-receptors.

Objective: To quantify the inhibition of HIV-1 Env-mediated membrane fusion.

Materials:

-

Effector cells: A cell line (e.g., CHO or 293T) engineered to express the HIV-1 gp160 envelope glycoprotein.

-

Target cells: A cell line (e.g., TZM-bl) expressing CD4, CCR5/CXCR4, and an HIV-1 LTR-driven reporter gene.

-

This compound stock solution.

-

Cell culture medium and reagents.

-

Lysis buffer and reporter gene substrate.

-

Plate reader.

Procedure:

-

Cell Plating: Plate the target cells in a 96-well plate and incubate overnight.

-

Compound Dilution: Prepare a serial dilution of this compound.

-

Co-cultivation: Add the diluted compound to the target cells. Subsequently, add the effector cells to the wells to initiate co-cultivation.

-

Incubation: Incubate the co-culture for 6-8 hours to allow for cell-cell fusion and activation of the reporter gene in the target cells.

-

Cell Lysis and Reporter Assay: Lyse the cells and perform the reporter gene assay as described in the single-cycle infectivity assay protocol.

-

Data Analysis: Calculate the percent inhibition of fusion and determine the EC50 value.

gp120-CD4 Binding ELISA

This biochemical assay directly measures the ability of this compound to inhibit the binding of recombinant gp120 to immobilized CD4.

Objective: To determine the concentration of this compound that inhibits 50% of the gp120-CD4 interaction (IC50).

Materials:

-

Recombinant soluble CD4 (sCD4).

-

Recombinant HIV-1 gp120.

-

This compound stock solution.

-

ELISA plates.

-

Blocking buffer (e.g., BSA or non-fat milk in PBS).

-

Wash buffer (e.g., PBS with Tween-20).

-

Anti-gp120 antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

-

Enzyme substrate (e.g., TMB).

-

Stop solution.

-

ELISA plate reader.

Procedure:

-

Coating: Coat the wells of an ELISA plate with sCD4 and incubate to allow for binding.

-

Blocking: Wash the plate and block the remaining protein-binding sites with blocking buffer.

-

Inhibition Reaction: In a separate plate, pre-incubate a fixed concentration of gp120 with serial dilutions of this compound.

-

Binding: Transfer the gp120-compound mixtures to the sCD4-coated plate and incubate to allow for binding.

-

Washing: Wash the plate to remove unbound gp120 and compound.

-

Detection: Add the enzyme-conjugated anti-gp120 antibody and incubate.

-

Substrate Reaction: Wash the plate and add the enzyme substrate. Allow the color to develop.

-

Stopping and Reading: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using an ELISA plate reader.

-

Data Analysis: Calculate the percent inhibition of binding and determine the IC50 value.

Visualizations

Mechanism of Action of this compound

References

An In-depth Technical Guide on the Effect of (S)-BMS-378806 on HIV-1 Envelope Conformation

Audience: Researchers, scientists, and drug development professionals.

Core Subject: (S)-BMS-378806 is a small-molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry.[1][2] It represents a class of antiretroviral drugs known as attachment inhibitors, which function by binding directly to the viral envelope glycoprotein (B1211001) (Env) subunit gp120.[2][3] This guide elucidates the molecular mechanism of this compound, focusing on its profound impact on the conformational dynamics of the HIV-1 Env trimer, the sole antigen on the virion surface and the primary target for neutralizing antibodies.[4][5]

Mechanism of Action: Stabilizing the Ground State

The HIV-1 Env trimer is a highly dynamic molecular machine that transitions through several conformational states to mediate viral entry.[4][6] The process begins with the Env trimer in a pre-triggered, closed conformation (State 1).[7][8] Upon binding to the host cell's CD4 receptor, Env undergoes significant structural rearrangements, transitioning to an open, CD4-bound state that exposes the binding site for a coreceptor (CCR5 or CXCR4).[4][9][10] This sequence of events culminates in the insertion of the gp41 fusion peptide into the host cell membrane, leading to membrane fusion.[9][11]

This compound, also known as BMS-806, exerts its antiviral effect by interrupting this conformational cascade.[1] It binds to a hydrophobic pocket within the gp120 subunit, adjacent to the CD4 binding site.[9][12] This binding event allosterically stabilizes the Env trimer in the initial, closed "State-1" conformation.[7][8] By locking Env in this pre-fusion state, BMS-378806 achieves a dual inhibitory effect:

-

Direct Inhibition of CD4 Attachment: By binding to gp120, BMS-378806 directly interferes with the interaction between gp120 and the CD4 receptor.[2] Studies have shown that the binding of BMS-378806 and CD4 to gp120 are mutually exclusive.[13]

-

Blockade of Post-Attachment Conformational Changes: Even if CD4 binding were to occur, BMS-378806 prevents the subsequent conformational changes necessary for viral entry.[1][9] It specifically blocks the CD4-induced exposure of the gp41 N-terminal helical region (HR1), a critical step for the formation of the six-helix bundle that drives membrane fusion.[1][9]

The diagram below illustrates the HIV-1 entry pathway and the point of intervention for this compound.

Quantitative Data: Antiviral Potency and Binding Affinity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potent activity against a range of HIV-1 isolates.

| Parameter | Value | HIV-1 Strain(s) | Assay Type | Reference |

| EC50 (Median) | 0.04 µM (40 nM) | Panel of Subtype B clinical & lab isolates | Cell-based viral replication | [2] |

| IC50 | 1 - 10 nM | HXBc2 (X4), YU2 (R5), ADA (R5) | Single-round viral infection | [1] |

| IC50 | ~100 nM | JR-FL gp120 | gp120-CD4 Binding ELISA | [2] |

| Kd (Dissociation Constant) | ~43 ± 15 nM | YU2 gp120 | Isothermal Titration Calorimetry (ITC) | [1] |

EC50: 50% effective concentration. IC50: 50% inhibitory concentration.

Experimental Protocols & Workflows

The mechanism of this compound has been elucidated using several key experimental techniques.

This assay quantifies the ability of an inhibitor to block the interaction between gp120 and CD4.

-

Principle: Recombinant gp120 is immobilized on an ELISA plate. Soluble CD4 (sCD4) is added along with varying concentrations of the inhibitor. The amount of sCD4 that binds to gp120 is measured using an enzyme-linked secondary antibody, providing a readout of inhibitory activity.

-

Methodology:

-

Coat 96-well ELISA plates with a capture antibody (e.g., anti-His tag).

-

Block non-specific binding sites.

-

Add purified, tagged recombinant gp120 and incubate.

-

Add a pre-incubated mixture of this compound (at various concentrations) and a fixed concentration of biotinylated soluble CD4 (sCD4).

-

Incubate to allow binding competition.

-

Wash wells to remove unbound reagents.

-

Add streptavidin-horseradish peroxidase (HRP) conjugate, which binds to biotinylated sCD4.

-

Wash wells and add HRP substrate (e.g., TMB).

-

Stop the reaction and measure absorbance at 450 nm. A lower signal indicates greater inhibition of binding.[2][13]

-

References

- 1. Small-molecule inhibitors of HIV-1 entry block receptor-induced conformational changes in the viral envelope glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BMS-378806 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 4. HIV-1 Envelope Conformation, Allostery, and Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Applying Flow Virometry to Study the HIV Envelope Glycoprotein and Differences Across HIV Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Conformational changes induced in the human immunodeficiency virus envelope glycoprotein by soluble CD4 binding - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HIV-1 Entry and Membrane Fusion Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

(S)-BMS-378806: A Technical Overview of a Novel HIV-1 Attachment Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (S)-BMS-378806, a potent and selective small molecule inhibitor of HIV-1 entry. The document details its physicochemical properties, mechanism of action, and relevant experimental methodologies, offering valuable insights for researchers in virology and antiviral drug development.

Physicochemical and Pharmacokinetic Properties

This compound is a derivative of 7-azaindole. The quantitative data for this compound are summarized in the table below.

| Property | Value |

| CAS Number | 357263-14-0[1] |

| Molecular Weight | 406.43 g/mol [1][2][3][4][5] |

| Molecular Formula | C₂₂H₂₂N₄O₄[1][2][3][5] |

| Appearance | Solid Powder[2] |

| Purity | ≥98%[2] |

| Solubility | In DMSO: 50 mg/mL (123.02 mM)[4] |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 2 years[4] |

Mechanism of Action: Inhibition of HIV-1 Entry

This compound is a first-in-class HIV-1 attachment inhibitor that specifically targets the viral envelope glycoprotein (B1211001) gp120.[2][6] Its mechanism of action involves binding to a specific pocket on gp120, which is critical for the interaction with the host cell's CD4 receptor.[2][3][7] This binding event prevents the conformational changes in gp120 that are necessary for the subsequent steps of viral entry, including co-receptor binding and membrane fusion.[2][7]

The inhibitory action of this compound is highly specific to HIV-1, with no significant activity observed against other viruses such as HIV-2, SIV, or influenza.[3] The compound has demonstrated potent antiviral activity against a range of HIV-1 strains, including both laboratory-adapted and clinical isolates.

Caption: HIV-1 entry pathway and the inhibitory mechanism of this compound.

Experimental Protocols

The characterization of this compound involves various in vitro assays to determine its potency and specificity. Below are descriptions of key experimental methodologies.

Enzyme-Linked Immunosorbent Assay (ELISA)

An ELISA is employed to determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of gp120 to soluble CD4.

-

Principle: Recombinant gp120 protein is coated onto the wells of a microtiter plate. Soluble CD4, pre-incubated with varying concentrations of this compound, is then added to the wells. The amount of bound CD4 is quantified using a specific antibody conjugated to an enzyme that produces a colorimetric signal. The reduction in signal in the presence of the inhibitor is used to calculate the IC₅₀ value.

Viral Infectivity Assays

These assays measure the ability of this compound to inhibit HIV-1 infection of host cells.

-

Principle: Target cells (e.g., TZM-bl cells) are infected with HIV-1 in the presence of serial dilutions of this compound. After a defined incubation period, the level of viral replication is quantified. This can be achieved by measuring the activity of a reporter gene (e.g., luciferase or β-galactosidase) integrated into the target cell genome, which is expressed upon successful viral infection and integration. The concentration of the compound that reduces viral infectivity by 50% (EC₅₀) is then determined.

Cytotoxicity Assays

It is crucial to assess whether the antiviral activity of a compound is due to specific inhibition of a viral target or general toxicity to the host cells.

-

Principle: Host cells are incubated with a range of concentrations of this compound. Cell viability is then measured using colorimetric assays such as MTT or MTS, which quantify mitochondrial metabolic activity. The concentration of the compound that reduces cell viability by 50% (CC₅₀) is determined. A high CC₅₀ value relative to the EC₅₀ value indicates a favorable therapeutic index.[3]

Caption: A generalized experimental workflow for the in vitro characterization of this compound.

References

- 1. medkoo.com [medkoo.com]

- 2. xcessbio.com [xcessbio.com]

- 3. selleckchem.com [selleckchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. apexbt.com [apexbt.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Long-Acting BMS-378806 Analogues Stabilize the State-1 Conformation of the Human Immunodeficiency Virus Type 1 Envelope Glycoproteins - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Toxicology of (S)-BMS-378806: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: (S)-BMS-378806 is a discontinued (B1498344) drug candidate. Detailed preclinical toxicology data, including specific No-Observed-Adverse-Effect-Levels (NOAELs) and comprehensive safety pharmacology and genotoxicity results, are not extensively available in the public domain. This guide summarizes the publicly accessible information and provides representative experimental protocols based on industry-standard guidelines to offer a comprehensive overview for research and development purposes.

Executive Summary

This compound is an azaindole derivative that acts as a first-in-class, orally bioavailable, small molecule inhibitor of HIV-1 attachment. Its mechanism of action involves binding to the viral envelope glycoprotein (B1211001) gp120, which blocks the initial interaction with the host cell's CD4 receptor, a critical step in viral entry.[1][2] Preclinical studies have demonstrated its potent anti-HIV-1 activity. This document provides a technical overview of the available preclinical toxicology data for this compound, supplemented with detailed, representative experimental protocols for key toxicology assessments and visualizations of relevant pathways and workflows.

In Vitro Toxicology

This compound has been evaluated in vitro for its cytotoxic potential against a variety of cell lines.

Table 1: In Vitro Cytotoxicity of this compound

| Cell Types | Endpoint | Result | Citation |

| 14 diverse cell types | CC50 (50% cytotoxic concentration) | >225 µM | [1][2] |

These findings indicate a low potential for in vitro cytotoxicity.

In Vivo Toxicology

Repeat-dose toxicity studies have been conducted in rats and dogs to assess the in vivo safety profile of this compound.

Table 2: Repeat-Dose Toxicity Studies of this compound

| Species | Dosage | Duration | Findings | Citation |

| Rat | 100 mg/kg/day | 2 weeks | Well-tolerated | |

| Dog | 90 mg/kg | 10 days | Well-tolerated |

While specific details regarding clinical observations, clinical pathology, and histopathology are not publicly available, the compound was reported to have a "clean safety profile in initial animal toxicology studies."

Toxicokinetics

The absorption, distribution, metabolism, and excretion (ADME) of this compound have been characterized in several preclinical species.

Table 3: Summary of Toxicokinetic Parameters for this compound

| Parameter | Rat | Dog | Monkey | Citation |

| Oral Bioavailability | 19% - 24% | 77% | 19% - 24% | |

| Total Body Clearance | Intermediate | Low | Low | |

| Volume of Distribution (steady-state) | 0.4 - 0.6 L/kg | 0.4 - 0.6 L/kg | 0.4 - 0.6 L/kg | |

| Plasma Protein Binding | Not highly bound (44% - 73%) | Not highly bound (44% - 73%) | Not highly bound (44% - 73%) | |

| Metabolism | Oxidative metabolism via CYP1A2, 2D6, and 3A4 | Not specified | Not specified | |

| Elimination | 30% renal, 70% hepatic | Not specified | Not specified | |

| CNS Penetration | Minimal (brain/plasma AUC ratio = 0.06) | Not specified | Not specified |

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. The following are representative protocols for key preclinical toxicology studies based on established regulatory guidelines (e.g., OECD, FDA).

Single-Dose Oral Toxicity (Representative Protocol)

-

Objective: To determine the acute oral toxicity (and estimate the LD50) of a test article.

-

Species: Sprague-Dawley rats (one sex, typically females).

-

Methodology: A limit test is often performed first. A single animal is dosed at 2000 mg/kg. If the animal survives, two more animals are dosed at the same level. If all three animals survive with no signs of toxicity, the LD50 is considered to be greater than 2000 mg/kg. If mortality or significant toxicity is observed, a full study with multiple dose groups (e.g., 50, 300, and 2000 mg/kg) and more animals per group is conducted.

-

Parameters Monitored:

-

Mortality and clinical signs of toxicity (observed for at least 14 days).

-

Body weight changes.

-

Gross necropsy at the end of the observation period.

-

Repeat-Dose Oral Toxicity (Representative 28-Day Rodent Protocol)

-

Objective: To evaluate the toxicological profile of a test article following repeated oral administration for 28 days.

-

Species: Wistar rats (equal numbers of males and females).

-

Methodology: The test article is administered daily by oral gavage for 28 consecutive days at three dose levels (low, mid, and high) and a vehicle control. A recovery group may be included for the high-dose and control groups, where animals are observed for an additional 14 days after the last dose to assess the reversibility of any findings.

-

Parameters Monitored:

-

Clinical Observations: Daily checks for signs of toxicity.

-

Body Weight and Food Consumption: Recorded weekly.

-

Ophthalmology: Examined prior to the study and at termination.

-

Hematology and Clinical Chemistry: Blood samples collected at termination.

-

Urinalysis: Conducted during the final week of treatment.

-

Gross Necropsy and Organ Weights: Performed at termination.

-

Histopathology: A comprehensive set of tissues is examined microscopically.

-

Safety Pharmacology - Cardiovascular (Representative Protocol)

-

Objective: To assess the potential effects of the test article on cardiovascular function.

-

Species: Beagle dogs, instrumented with telemetry transmitters.

-

Methodology: Conscious, freely moving animals are administered a single oral dose of the test article at three dose levels and a vehicle control.

-

Parameters Monitored Continuously via Telemetry:

-

Electrocardiogram (ECG) for QT interval and other parameters.

-

Heart rate.

-

Arterial blood pressure.

-

Genotoxicity - Ames Test (Representative Protocol)

-

Objective: To evaluate the mutagenic potential of a test article by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

-

Methodology: The test article is incubated with several strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) with and without a metabolic activation system (S9 fraction from rat liver). The number of revertant colonies (colonies that can grow on a histidine-deficient medium) is counted.

-

Interpretation: A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a positive result for mutagenicity.

Visualizations

Mechanism of Action: HIV-1 Entry Inhibition

The primary mechanism of action of this compound is the inhibition of HIV-1 entry into host cells. This is achieved by binding to the viral surface glycoprotein gp120 and preventing its interaction with the CD4 receptor on T-cells.

General Preclinical Toxicology Workflow

The following diagram illustrates a typical workflow for the preclinical toxicological assessment of a small molecule drug candidate.

Logic of Genotoxicity Testing

Genotoxicity testing is a critical component of preclinical safety assessment, typically following a tiered approach.

References

Initial Clinical Trial Results of the HIV-1 Attachment Inhibitor Class Represented by BMS-378806

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial clinical trial results for the class of small-molecule HIV-1 attachment inhibitors, with a primary focus on the clinical data available for BMS-488043, a close analog of the prototype compound BMS-378806. While BMS-378806 showed promising preclinical activity, its development was succeeded by BMS-488043, which exhibited an improved pharmacokinetic profile and advanced into human clinical trials.[1][2] This document summarizes the mechanism of action, experimental protocols, and quantitative clinical findings for this novel class of antiretroviral agents.

Mechanism of Action: Targeting HIV-1 Entry

BMS-378806 and its analogs are potent and selective inhibitors of HIV-1 entry.[3] They function by binding directly to the viral envelope glycoprotein (B1211001) gp120, a critical component for viral attachment to host cells.[3][4] This binding event interferes with the interaction between gp120 and the host cell's CD4 receptor, which is the initial and essential step for HIV-1 to infect immune cells.[3][4] By blocking this attachment, the virus is unable to enter and replicate within the host cell. This mechanism of action is distinct from other classes of antiretroviral drugs that target viral enzymes like reverse transcriptase, protease, or integrase.[3] The inhibitory activity of this class of compounds is specific to HIV-1, with no significant activity against HIV-2 or other viruses.[3]

Signaling Pathway of HIV-1 Entry Inhibition

The following diagram illustrates the targeted step in the HIV-1 lifecycle.

Preclinical Profile of BMS-378806

BMS-378806 demonstrated potent anti-HIV-1 activity in laboratory settings. It was effective against a range of HIV-1 isolates, including those that use the CCR5 or CXCR4 co-receptors (R5- and X4-tropic viruses).[3] Preclinical studies in animal models indicated good oral bioavailability.[3][5] However, to achieve better pharmacokinetic properties for clinical development in humans, the analog BMS-488043 was advanced.[2]

Initial Clinical Trial of BMS-488043

A key initial clinical study of BMS-488043 was an 8-day monotherapy trial in HIV-1-infected individuals.[4][6] This study provided the first proof-of-concept for this class of oral attachment inhibitors in a clinical setting.[4]

Experimental Protocol

-

Study Design : A randomized, double-blind, placebo-controlled, sequential dose-escalation monotherapy trial.[2]

-

Participants : 30 HIV-1-infected subjects were enrolled.[4][6]

-

Dosing Regimen : Participants were randomly assigned to receive either BMS-488043 or a placebo in a 4:1 ratio. The drug was administered twice daily (every 12 hours) with a high-fat meal for 7 days, with a final dose on the morning of day 8.[4][6]

-

Dose Levels : Two sequential dose panels were evaluated: 800 mg and 1,800 mg.[4][6]

-

Primary Endpoints : The primary endpoints of the study were to assess the antiviral activity, pharmacokinetics, and safety of BMS-488043.[4]

Experimental Workflow

Quantitative Clinical Trial Results

The 8-day monotherapy trial of BMS-488043 yielded significant quantitative data on its antiviral efficacy and pharmacokinetic properties.

Antiviral Activity

The primary measure of antiviral activity was the change in plasma HIV-1 RNA levels from baseline to day 8.

| Treatment Group | Mean Decrease in Plasma HIV-1 RNA (log10 copies/ml) |

| BMS-488043 (800 mg) | 0.72[4][6] |

| BMS-488043 (1,800 mg) | 0.96[4][6] |

| Placebo | 0.02[4][6] |

| Table 1: Antiviral Activity of BMS-488043 in an 8-Day Monotherapy Trial |

The study also found that a lower baseline 50% effective concentration (EC50) for BMS-488043 was predictive of a greater antiviral response.[4][6] Furthermore, the trough concentration of the drug, when adjusted for the baseline EC50, was associated with its antiviral activity.[4][6]

Pharmacokinetics

The pharmacokinetic analysis revealed dose-related, though less than dose-proportional, increases in plasma concentrations of BMS-488043.[4][6]

| Dose Level | Key Pharmacokinetic Observations |

| 800 mg | Dose-related exposure.[4] |

| 1,800 mg | Less than dose-proportional increase in exposure compared to the 800 mg dose.[4] |

| Table 2: Pharmacokinetic Profile of BMS-488043 |

Safety and Tolerability

BMS-488043 was generally reported to be safe and well-tolerated during the 8-day trial.[4][6]

Resistance

During the short course of monotherapy, four subjects developed more than a 10-fold reduction in viral susceptibility to BMS-488043, confirming the direct antiviral mechanism of the drug.[4] Genetic analysis of resistant variants identified mutations in the gp120 coding region, with the M426L substitution being one of the emergent resistance mutations.[1]

Conclusion

The initial clinical trial of BMS-488043, a close analog of BMS-378806, provided crucial proof-of-concept for this novel class of HIV-1 attachment inhibitors. The study demonstrated significant, dose-related antiviral activity over a short-term monotherapy period. The findings on the relationship between drug exposure, baseline viral susceptibility, and antiviral response, along with the safety and resistance data, have been instrumental in guiding the further development of this class of antiretroviral agents. These results underscore the potential of targeting the initial stage of HIV-1 entry as a viable therapeutic strategy.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. A small molecule HIV-1 inhibitor that targets the HIV-1 envelope and inhibits CD4 receptor binding - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antiviral Activity, Pharmacokinetics, and Safety of BMS-488043, a Novel Oral Small-Molecule HIV-1 Attachment Inhibitor, in HIV-1-Infected Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Entry Inhibitor in Development [natap.org]

- 6. Antiviral activity, pharmacokinetics, and safety of BMS-488043, a novel oral small-molecule HIV-1 attachment inhibitor, in HIV-1-infected subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (S)-BMS-378806 in Cell-Based HIV-1 Entry Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-BMS-378806 is a small molecule inhibitor of Human Immunodeficiency Virus Type 1 (HIV-1) entry. It functions as an attachment inhibitor, specifically targeting the viral envelope glycoprotein (B1211001) gp120. By binding to a pocket within gp120, this compound prevents the initial interaction between the virus and the cellular CD4 receptor, a critical first step in the viral entry process. This mechanism of action makes it a valuable tool for studying HIV-1 entry and a promising candidate for antiretroviral therapy.

These application notes provide detailed protocols for utilizing this compound in common cell-based HIV-1 entry assays, including pseudovirus-based neutralization assays and cytotoxicity assessments.

Mechanism of Action

This compound is a potent and selective inhibitor of HIV-1. It exhibits no significant activity against HIV-2 or other viruses. The compound binds directly to the gp120 subunit of the viral envelope spike, inducing conformational changes that prevent its attachment to the CD4 receptor on target cells.[1][2] This blockade of the gp120-CD4 interaction effectively halts the subsequent steps of viral entry, including co-receptor binding and membrane fusion.

Caption: Mechanism of this compound action.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound against various HIV-1 strains in different cell-based assays.

Table 1: Antiviral Activity of this compound against Laboratory-Adapted HIV-1 Strains

| HIV-1 Strain | Co-receptor Tropism | Host Cell Line | EC₅₀ (nM ± SD) |

| TLAV | X4/R5 | MT-2/CCR5 | 0.9 ± 0.3 |

| JRFL | R5 | PM1 | 1.5 ± 0.6 |

| LAI | X4 | MT-2 | 2.7 ± 1.6 |

| SF-162 | R5 | PM1 | 3.5 |

Data sourced from literature.[1]

Table 2: Inhibitory Activity of this compound in a gp120-CD4 Binding ELISA

| HIV-1 gp120 Source | Assay Format | IC₅₀ (nM) |

| HIV-1 JRFL | ELISA | ~100 |

Data sourced from literature.[1]

Table 3: Cytotoxicity of this compound

| Cell Lines (14 different types) | Assay | CC₅₀ (µM) |

| Multiple origins and cell types | Not specified | > 225 |

Data sourced from literature.[1]

Experimental Protocols

Protocol 1: HIV-1 Pseudovirus Entry Assay (TZM-bl Reporter Cell Line)

This protocol describes a single-round infection assay using HIV-1 Env-pseudotyped viruses and the TZM-bl reporter cell line, which expresses CD4, CCR5, and CXCR4, and contains Tat-inducible luciferase and β-galactosidase reporter genes.

Materials:

-

This compound (stock solution in DMSO)

-

HIV-1 Env-pseudotyped virus stock (titered)

-

TZM-bl cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

-

DEAE-Dextran

-

96-well cell culture plates (white, solid bottom for luminescence)

-

Luciferase assay reagent

-

Luminometer

Experimental Workflow:

Caption: HIV-1 Pseudovirus Entry Assay Workflow.

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in culture medium. A typical starting concentration is 10 µM, with 10-fold serial dilutions. Include a DMSO vehicle control.

-

Plate Setup: Add 50 µL of the diluted compound to the appropriate wells of a 96-well plate.

-

Virus Addition: Add 50 µL of diluted HIV-1 pseudovirus (at a predetermined titer, e.g., 200 TCID₅₀) to each well containing the compound.

-

Pre-incubation: Incubate the plate at 37°C for 1 hour to allow the compound to interact with the virus.

-

Cell Seeding: Trypsinize and resuspend TZM-bl cells in culture medium containing DEAE-Dextran (final concentration of 15-20 µg/mL). Add 100 µL of the cell suspension (1 x 10⁴ cells) to each well.

-

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48 hours.

-

Lysis and Luminescence Reading: After incubation, remove the culture medium and add 100 µL of luciferase assay reagent to each well. Following a 2-minute incubation at room temperature, transfer 150 µL of the lysate to a white 96-well plate and measure the luminescence using a luminometer.

-

Data Analysis:

-

Subtract the background luminescence (wells with cells only).

-

Calculate the percentage of inhibition for each compound concentration relative to the virus control wells (no compound).

-

Determine the 50% inhibitory concentration (IC₅₀) by fitting the dose-response curve using non-linear regression analysis (e.g., sigmoidal dose-response).

-

Protocol 2: Cytotoxicity Assay (CC₅₀ Determination)

This protocol determines the concentration of this compound that causes a 50% reduction in cell viability.

Materials:

-

This compound (stock solution in DMSO)

-

TZM-bl cells (or other relevant cell line)

-

DMEM with 10% FBS, penicillin, and streptomycin

-

96-well cell culture plates (clear bottom)

-

Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)

-

Plate reader (spectrophotometer or luminometer)

Procedure:

-